molecular formula C21H32N4O3 B5428041 N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5428041
M. Wt: 388.5 g/mol
InChI Key: URRUWZUOJMJNBM-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1’-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4’-bipiperidine-3-carboxamide” is a complex organic compound. It contains several functional groups and structural features, including a cyclopropyl group, an isoxazole ring, a carbonyl group, and a bipiperidine structure .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and structural features. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can undergo a variety of chemical reactions, including cycloaddition reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some compounds with an isoxazole moiety have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Future Directions

Future research could focus on further elucidating the biological activity and potential therapeutic applications of this compound. Additionally, new synthetic strategies and chemical reactions involving this compound could be explored .

Properties

IUPAC Name

N-cyclopropyl-1-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-14(2)18-12-19(28-23-18)21(27)24-10-7-17(8-11-24)25-9-3-4-15(13-25)20(26)22-16-5-6-16/h12,14-17H,3-11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRUWZUOJMJNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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